2-Propenal, 2-chloro-3-hydroxy-

Description

BenchChem offers high-quality 2-Propenal, 2-chloro-3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 2-chloro-3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-hydroxyprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXFXUMRQSTIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426536 | |

| Record name | 2-Propenal, 2-chloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50704-42-2 | |

| Record name | 2-Propenal, 2-chloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propenal, 2-chloro-3-hydroxy-: A Technical Overview of a Sparsely Documented Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide consolidates the currently available information on 2-Propenal, 2-chloro-3-hydroxy-, a small halogenated aldehyde. Despite its simple structure, detailed experimental data and biological studies on this specific molecule are notably absent from the public scientific literature. This document summarizes its known chemical identity, predicted properties, and discusses potential reactivity and biological effects based on the general behavior of structurally related compounds. All quantitative data is presented in structured tables for clarity.

Chemical Structure and Identification

2-Propenal, 2-chloro-3-hydroxy-, with the molecular formula C₃H₃ClO₂, is also known by its IUPAC name, 2-chloro-3-hydroxyprop-2-enal[1][2]. Its chemical structure consists of a three-carbon propenal backbone with a chlorine atom and a hydroxyl group attached to the second and third carbon atoms, respectively. The compound exists as a mixture of (E) and (Z) isomers, and can also exhibit tautomerism.

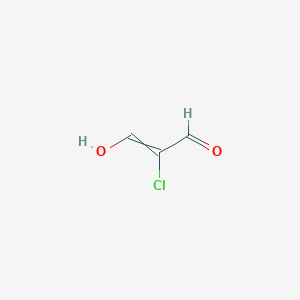

Caption: Chemical structure of 2-Propenal, 2-chloro-3-hydroxy-.

Physicochemical and Spectroscopic Properties

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 106.51 g/mol | [1][2] |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Exact Mass | 105.9821570 | [1][2] |

| Monoisotopic Mass | 105.9821570 | [1][2] |

| Topological Polar Surface Area | 37.3 Ų | [1][2] |

| Heavy Atom Count | 6 | [1][2] |

| Complexity | 76.9 | [1][2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Wavenumber/Shift |

| IR | O-H stretch | ~3200-3500 cm⁻¹ |

| IR | C=O stretch (aldehyde) | ~1680-1700 cm⁻¹ |

| IR | C=C stretch | ~1600-1650 cm⁻¹ |

| IR | C-Cl stretch | ~600-800 cm⁻¹ |

| ¹H NMR | Aldehydic proton (CHO) | Significantly downfield |

| ¹H NMR | Vinylic proton (=CH) | Dependent on stereochemistry |

| ¹H NMR | Hydroxyl proton (OH) | Variable, dependent on solvent and concentration |

| ¹³C NMR | Carbonyl carbon (C=O) | Low field (downfield) |

Synthesis and Purification

Synthetic Approaches (Theoretical)

Specific, documented synthetic pathways leading directly to 2-Propenal, 2-chloro-3-hydroxy- are not prominently featured in the scientific literature[3]. However, based on its structure, plausible synthetic routes could involve:

-

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of activated substrates[4][5][6][7]. A potential, though unconfirmed, route could involve the Vilsmeier-Haack reaction of an appropriate α-chloro precursor.

Caption: Theoretical Vilsmeier-Haack synthesis pathway.

Purification Methodologies (General)

Due to the absence of specific protocols for 2-Propenal, 2-chloro-3-hydroxy-, general methods for the purification of polar and reactive aldehydes are suggested.

Experimental Protocol: Bisulfite Adduct Formation and Extraction (General)

This method is effective for the separation of aldehydes from reaction mixtures[8][9][10][11].

-

Dissolution: Dissolve the crude reaction mixture containing the aldehyde in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The aldehyde forms a water-soluble bisulfite adduct.

-

Separation: Allow the layers to separate. The aqueous layer containing the aldehyde-bisulfite adduct is collected. The organic layer containing impurities is discarded.

-

Regeneration of Aldehyde: To recover the aldehyde, the aqueous layer is treated with a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is basic. This regenerates the aldehyde.

-

Final Extraction: The regenerated aldehyde is then extracted from the aqueous layer using a fresh portion of an organic solvent.

-

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified aldehyde.

Experimental Protocol: Column Chromatography (General)

Column chromatography can also be employed for the purification of aldehydes[12].

-

Stationary Phase Selection: Silica gel is a common stationary phase. For acid-sensitive aldehydes, the silica gel can be deactivated by pre-treating with a base like triethylamine.

-

Eluent System Selection: A suitable eluent system is determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.

-

Column Packing: The silica gel is packed into a glass column as a slurry with the eluent.

-

Loading: The crude sample is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: The eluent is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure aldehyde.

-

Concentration: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Experimental Protocol: Recrystallization (General)

If the compound is a solid at room temperature, recrystallization can be an effective purification method[13][14][15][16][17].

-

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation of Crystals: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Reactivity and Potential Biological Activity (Inferred)

Chemical Reactivity

The chemical reactivity of 2-Propenal, 2-chloro-3-hydroxy- is dictated by its functional groups: an aldehyde, a carbon-carbon double bond, a chlorine atom, and a hydroxyl group[3]. As an α,β-unsaturated aldehyde, it is expected to be a reactive electrophile, susceptible to nucleophilic attack at the carbonyl carbon and Michael addition at the β-carbon. The presence of a chlorine atom on the double bond may influence its reactivity.

Potential Biological Activity and Signaling Pathways

There is no specific information on the biological activity of 2-Propenal, 2-chloro-3-hydroxy-. However, α,β-unsaturated aldehydes are a class of compounds known for their biological effects, which are often mediated by their high reactivity towards cellular nucleophiles like proteins and DNA[18][19][20].

Reactive aldehydes are known to induce cellular stress responses and can modulate various signaling pathways. It is plausible that 2-Propenal, 2-chloro-3-hydroxy- could interact with pathways commonly affected by other reactive aldehydes, such as:

-

NF-κB Signaling: Reactive aldehydes can activate the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival[1][21].

-

Oxidative Stress Pathways: Aldehydes can lead to an increase in reactive oxygen species (ROS), triggering oxidative stress responses within the cell[21][22].

-

Apoptosis Pathways: At higher concentrations, reactive aldehydes can induce programmed cell death (apoptosis) through various mechanisms, including the modulation of signaling pathways involved in cell death[23].

Caption: Inferred signaling pathways potentially affected by reactive aldehydes.

Disclaimer: The biological activities and signaling pathways described above are based on the general properties of α,β-unsaturated aldehydes and have not been experimentally verified for 2-Propenal, 2-chloro-3-hydroxy-.

Conclusion

2-Propenal, 2-chloro-3-hydroxy- is a chemical entity with a defined structure but a significant lack of published experimental data. While its physicochemical and spectroscopic properties can be estimated through computational methods, and its reactivity can be inferred from its functional groups, there is a clear need for empirical studies to confirm these predictions. Researchers and drug development professionals interested in this molecule should be aware that any work would likely require de novo synthesis, characterization, and biological evaluation, as detailed protocols and activity data are not currently available in the public domain.

References

- 1. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Propenal, 2-chloro-3-hydroxy- | C3H3ClO2 | CID 7009065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propenal, 2-chloro-3-hydroxy- | 50704-42-2 | Benchchem [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Workup [chem.rochester.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

2-Propenal, 2-chloro-3-hydroxy- synthesis pathways and mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential synthesis pathways for 2-propenal, 2-chloro-3-hydroxy-, a molecule of interest for various research and development applications. Due to the limited availability of direct synthesis routes in published literature, this document outlines plausible synthetic strategies based on established organic chemistry principles and analogous reactions. The guide details proposed reaction mechanisms, hypothetical experimental protocols, and expected quantitative data to facilitate further research and development.

Introduction

2-Propenal, 2-chloro-3-hydroxy- is a functionalized α,β-unsaturated aldehyde. Its structure, featuring a reactive aldehyde, a vinyl chloride moiety, and a primary alcohol, suggests its potential as a versatile building block in organic synthesis. The combination of these functional groups makes it a target of interest for the synthesis of novel heterocyclic compounds, polymers, and as an intermediate in drug discovery. This guide explores viable, albeit theoretical, synthetic approaches to this compound, providing a foundational resource for researchers in the field.

Proposed Synthesis Pathways and Mechanisms

Two primary synthetic pathways are proposed for the synthesis of 2-propenal, 2-chloro-3-hydroxy-. These routes are constructed from well-established reaction classes in organic chemistry.

Pathway 1: Aldol Condensation of Glycolaldehyde with Chloroacetaldehyde followed by Dehydration

This pathway involves a crossed aldol condensation between glycolaldehyde and chloroacetaldehyde to form the intermediate 2-chloro-3,4-dihydroxybutanal, followed by a selective dehydration to yield the target molecule.

Mechanism:

The reaction proceeds via a base-catalyzed aldol condensation. The enolate of chloroacetaldehyde, formed by deprotonation at the α-carbon, acts as the nucleophile, attacking the electrophilic carbonyl carbon of glycolaldehyde. The resulting alkoxide is then protonated to give the aldol addition product. Subsequent acid- or base-catalyzed dehydration of the β-hydroxy aldehyde intermediate leads to the formation of the α,β-unsaturated final product.

Caption: Aldol condensation followed by dehydration.

Pathway 2: Chlorination and Formylation of a C2 Precursor

This theoretical pathway involves the formylation of a suitable chlorinated C2 precursor, such as chloroacetaldehyde, to introduce the aldehyde functionality and extend the carbon chain. This could potentially be achieved through a Vilsmeier-Haack type reaction or by using a strong base to form an enolate followed by reaction with a formylating agent.

Mechanism:

In a Vilsmeier-Haack reaction, a phosphorus oxychloride and dimethylformamide mixture forms the electrophilic Vilsmeier reagent. An electron-rich precursor would then attack this reagent, leading to formylation. A more general approach would involve the deprotonation of chloroacetaldehyde to form its enolate, which would then react with a formylating agent like ethyl formate.

Caption: Formylation of a chlorinated C2 precursor.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols based on analogous reactions found in the literature. These should be considered starting points and will require optimization.

Protocol for Pathway 1: Aldol Condensation and Dehydration

-

Aldol Condensation:

-

To a stirred solution of glycolaldehyde (1.0 eq) in a suitable solvent (e.g., THF/water mixture) at 0 °C, add a solution of chloroacetaldehyde (1.1 eq).

-

Slowly add an aqueous solution of a base (e.g., 1 M NaOH, 1.2 eq) while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3,4-dihydroxybutanal.

-

-

Dehydration:

-

Dissolve the crude aldol adduct in a suitable high-boiling point solvent (e.g., toluene).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature, wash with a saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-propenal, 2-chloro-3-hydroxy-.

-

Workflow Diagram

Spectroscopic Profile of 2-Propenal, 2-chloro-3-hydroxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-propenal, 2-chloro-3-hydroxy-. Due to the limited availability of experimental data for this specific molecule in scientific literature, this document combines predicted spectroscopic values with experimental data from structurally similar compounds to offer a robust analytical profile. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are also presented to guide researchers in their analytical workflows.

Chemical Structure and Properties

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for 2-propenal, 2-chloro-3-hydroxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data for 2-Propenal, 2-chloro-3-hydroxy-

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm). These values are estimations and may vary depending on the solvent and experimental conditions.[2]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic H | ~9.5 | - |

| Vinylic H | ~6.5 - 7.0 | ~130 - 140 |

| Hydroxyl H | Variable | - |

| Carbon Atoms | ||

| C=O | - | ~190 |

| C-Cl | - | ~125 - 135 |

| C-OH | - | ~60 - 70 |

Experimental NMR Data for a Structural Analog: 2-Chloroacrolein

As an intermediate product in some reactions, 2-chloroacrolein provides the closest experimental values for the aldehyde and vinylic protons in a similar electronic environment.[3]

| Proton Type | Experimental ¹H Chemical Shift (ppm) |

| Aldehyde Proton | 9.31 |

| Vinylic Protons | 6.72 and 6.57 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected IR Absorption Bands for 2-Propenal, 2-chloro-3-hydroxy-

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[2]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (O-H) | 3200 - 3600 (broad) | Stretching |

| Aldehyde (C=O) | 1680 - 1700 | Stretching |

| Carbon-Carbon Double Bond (C=C) | 1600 - 1650 | Stretching |

| Carbon-Chlorine (C-Cl) | 600 - 800 | Stretching |

| Aldehyde C-H | 2830 - 2695 (often two bands) | Stretching[4][5] |

For α,β-unsaturated aldehydes, the C=O stretching vibration is typically shifted to lower wavenumbers (1710-1685 cm⁻¹).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While no experimental mass spectrum for 2-propenal, 2-chloro-3-hydroxy- is readily available, analysis of its structural analog, 2-chloroacrolein, can provide insights.

Predicted Mass Spectrometry Data for a Structural Analog: 2-Chloroacrolein

Predicted collision cross-section (CCS) values for various adducts of 2-chloroacrolein have been calculated, which can aid in its identification in complex mixtures.[6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 90.994516 | 110.1 |

| [M+Na]⁺ | 112.97646 | 119.7 |

| [M-H]⁻ | 88.979964 | 111.0 |

| [M+NH₄]⁺ | 108.02106 | 134.7 |

| [M+K]⁺ | 128.95040 | 117.9 |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like 2-propenal, 2-chloro-3-hydroxy-.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

-

Ensure the sample is completely dissolved. Gentle heating or vortexing may be applied.[2]

-

Filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any solid particles.[7]

-

Add an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If further structural elucidation is needed, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method for Solids):

-

Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method for Liquids):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with no sample in the beam path and subtract it from the sample spectrum.

-

Mass Spectrometry Protocol (GC-MS with Derivatization)

For small, polar aldehydes, derivatization is often employed to improve volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The sample is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

The resulting mass spectrum will show the molecular ion of the derivatized analyte and its characteristic fragmentation pattern, which can be used for structural confirmation.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a potential reactivity pathway for 2-propenal, 2-chloro-3-hydroxy-.

References

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. PubChemLite - 2-chloroacrolein (C3H3ClO) [pubchemlite.lcsb.uni.lu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Propenal, 2-chloro-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propenal, 2-chloro-3-hydroxy-, a chemical compound of interest in various research applications. This document details its nomenclature, chemical properties, and predicted spectral data. A generalized experimental protocol for its potential synthesis via the Vilsmeier-Haack reaction is presented, alongside a workflow diagram. Due to the limited publicly available data, this guide also highlights areas where further research is needed, particularly concerning its biological activity and specific experimental protocols.

Nomenclature and CAS Number

The compound with the systematic name 2-Propenal, 2-chloro-3-hydroxy- is a functionalized α,β-unsaturated aldehyde. Its identification is standardized through its CAS number and various synonyms.

| Identifier | Value | Citation |

| CAS Number | 50704-42-2 | [1][2] |

| IUPAC Name | 2-chloro-3-hydroxyprop-2-enal | [2] |

| Molecular Formula | C3H3ClO2 | [1][2] |

| Molecular Weight | 106.51 g/mol | [1][2] |

| Synonyms | 2-Chloro-3-hydroxy-2-propenal, 2-Chloro-3-hydroxyacrylaldehyde, 2-Chloromalonaldehyde | [1][2] |

Physicochemical Properties

The physicochemical properties of 2-Propenal, 2-chloro-3-hydroxy- have been computationally predicted and are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 105.982157 | PubChem |

| Monoisotopic Mass | 105.982157 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 6 | PubChem |

| Complexity | 76.9 | PubChem |

Spectral Data (Predicted)

Predicted spectral data provides a reference for the characterization of 2-Propenal, 2-chloro-3-hydroxy-. The following tables outline the expected shifts in Nuclear Magnetic Resonance (NMR) and key absorption bands in Infrared (IR) spectroscopy.[3]

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) |

| Aldehydic proton (-CHO) | ~9.5-10.0 |

| Vinylic proton (=CH-) | ~6.5-7.0 |

| Hydroxyl proton (-OH) | Variable, dependent on solvent and concentration |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~190-200 |

| Vinylic carbon (-C(Cl)=) | ~130-140 |

| Vinylic carbon (=CHOH) | ~145-155 |

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C=O stretch (aldehyde) | 1680-1710 |

| C=C stretch (alkene) | 1620-1680 |

| C-Cl stretch | 600-800 |

Potential Synthesis via Vilsmeier-Haack Reaction

While a specific, documented synthetic pathway for 2-Propenal, 2-chloro-3-hydroxy- is not prominently featured in scientific literature, its structure suggests that a Vilsmeier-Haack reaction could be a viable synthetic route.[1] This reaction is a widely used method for the formylation of electron-rich compounds.[1][4][5][6][7]

General Experimental Protocol (Adapted)

The following is a generalized protocol for a Vilsmeier-Haack reaction that could be adapted for the synthesis of 2-Propenal, 2-chloro-3-hydroxy- from a suitable precursor such as a hydroxy-substituted ketone or enol ether.

Materials:

-

Precursor substrate (e.g., a protected hydroxyacetone)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Sodium acetate solution (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent ((chloromethylene)dimethylammonium chloride).

-

Formylation: Dissolve the chosen precursor substrate in an anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-Propenal, 2-chloro-3-hydroxy-.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 2-Propenal, 2-chloro-3-hydroxy-.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity of 2-Propenal, 2-chloro-3-hydroxy-. Consequently, no specific signaling pathways associated with this compound have been identified. This represents a significant knowledge gap and an opportunity for future research to explore its potential pharmacological or toxicological effects.

Reactivity and Potential Applications

The molecular structure of 2-Propenal, 2-chloro-3-hydroxy- suggests a high degree of reactivity.[1] The presence of an aldehyde, a carbon-carbon double bond, a chlorine atom, and a hydroxyl group indicates its potential to participate in a variety of chemical transformations, including:

-

Nucleophilic additions to the aldehyde and the double bond.

-

Nucleophilic substitution of the chlorine atom.

-

Oxidation and reduction reactions.

This reactivity makes it a potentially useful intermediate in organic synthesis for the construction of more complex molecules.

Conclusion

Disclaimer

This document is intended for informational purposes for a scientific audience. The provided experimental protocol is a generalized suggestion and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The predicted data should be confirmed by experimental analysis.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 2-Propenal, 2-chloro-3-hydroxy- | 50704-42-2 | Benchchem [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Technical Guide: Solubility Profile of 2-Propenal, 2-chloro-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Propenal, 2-chloro-3-hydroxy-

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyacrylaldehyde, is an organic compound with the chemical formula C₃H₃ClO₂ and a molecular weight of approximately 106.51 g/mol [1][2]. Its structure, featuring an aldehyde, a hydroxyl group, and a chlorine atom on a propenal backbone, suggests it is a reactive molecule with potential applications in chemical synthesis[3]. For instance, it is used in the preparation of Etoricoxib, a pharmaceutical drug[4]. Given its potential role in synthesis and drug development, understanding its solubility characteristics is crucial for its application and formulation.

Hypothetical Solubility Data

While specific experimental data is unavailable, the following table illustrates how the solubility of 2-Propenal, 2-chloro-3-hydroxy- in various solvents at a specified temperature would be presented. The "like dissolves like" principle suggests that polar organic compounds are more soluble in polar solvents[5][6]. Therefore, one might expect higher solubility in polar solvents like ethanol and methanol, and lower solubility in nonpolar solvents like hexane.

Table 1: Illustrative Solubility of 2-Propenal, 2-chloro-3-hydroxy- at 25°C

| Solvent | Solvent Type | Hypothetical Solubility ( g/100 mL) |

| Water | Polar Protic | Moderately Soluble |

| Ethanol | Polar Protic | Highly Soluble |

| Methanol | Polar Protic | Highly Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Sparingly Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like 2-Propenal, 2-chloro-3-hydroxy-, based on the widely used isothermal shake-flask method[7].

3.1. Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured, typically using a gravimetric or spectroscopic method, to quantify the solubility[8][9].

3.2. Materials and Apparatus

-

2-Propenal, 2-chloro-3-hydroxy- (solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Drying oven

3.3. Procedure

-

Preparation: Add an excess amount of solid 2-Propenal, 2-chloro-3-hydroxy- to a series of vials, ensuring there is more solid than will dissolve.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by measuring the concentration at different time points until it remains constant[9].

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Concentration Analysis: Determine the concentration of the solute in the collected sample using one of the following methods:

-

Gravimetric Method:

-

Dispense the collected supernatant into a pre-weighed, dry evaporating dish[8].

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight is achieved[10].

-

The final weight of the dish minus the initial weight gives the mass of the dissolved solute.

-

-

Spectroscopic Method:

-

If the compound has a chromophore, a UV-Vis spectrophotometer can be used.

-

Prepare a calibration curve using standard solutions of known concentrations of 2-Propenal, 2-chloro-3-hydroxy- in the same solvent.

-

Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

-

-

3.4. Data Calculation

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant collected) * 100

-

-

Spectroscopic Method:

-

Solubility ( g/100 mL) = (Concentration from curve * Dilution factor * Volume of sample) / 1000

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development[11]. While specific experimental data for 2-Propenal, 2-chloro-3-hydroxy- is not currently available, the standardized methodologies presented in this guide provide a robust framework for its determination. Accurate solubility data is indispensable for the effective utilization of this compound in research and development.

References

- 1. 2-Propenal, 2-chloro-3-hydroxy- | C3H3ClO2 | CID 7009065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Propenal, 2-chloro-3-hydroxy- | 50704-42-2 | Benchchem [benchchem.com]

- 4. (Z)-2-chloro-3-hydroxyacrylaldehyde | 50704-42-2 [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmacyjournal.info [pharmacyjournal.info]

thermal stability and degradation of 2-Propenal, 2-chloro-3-hydroxy-

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Propenal, 2-chloro-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-Propenal, 2-chloro-3-hydroxy-. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous compounds, including α,β-unsaturated aldehydes, halogenated organics, and hydroxyl-substituted aldehydes, to project its likely thermal behavior. Detailed experimental protocols for critical analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to facilitate further research. Additionally, potential degradation pathways and the biological implications of reactive aldehyde species are discussed.

Introduction

2-Propenal, 2-chloro-3-hydroxy- is a multifunctional organic compound with the molecular formula C₃H₃ClO₂.[1] Its structure, featuring an aldehyde, a vinyl chloride, and a primary alcohol, suggests a high degree of reactivity and potential thermal lability.[2] Understanding the thermal stability and degradation pathways of this molecule is crucial for its synthesis, purification, storage, and application, particularly in fields like drug development where stability under various conditions is a critical parameter.

The presence of multiple reactive functional groups indicates that the compound could undergo several transformation pathways upon heating, including polymerization, elimination of hydrogen chloride, and dehydration.[2] This guide aims to provide a foundational understanding of these potential degradation routes and to equip researchers with the necessary methodologies to experimentally determine the thermal properties of 2-Propenal, 2-chloro-3-hydroxy-.

Predicted Thermal Degradation Pathways

Based on the chemical structure of 2-Propenal, 2-chloro-3-hydroxy-, several degradation pathways can be hypothesized upon thermal stress. These pathways are inferred from the known chemistry of its constituent functional groups.

-

Dehydrochlorination: The presence of a chlorine atom and adjacent hydrogens makes the elimination of hydrogen chloride (HCl) a probable degradation route, leading to the formation of a highly reactive ynol derivative.[2]

-

Dehydration: The hydroxyl group can be eliminated as a water molecule, particularly in the presence of acidic or basic catalysts, which could be formed during decomposition. This would result in the formation of a conjugated dienal system.

-

Decarbonylation: Aldehydes can undergo decarbonylation at elevated temperatures to release carbon monoxide (CO) and form a corresponding alkane or alkene.

-

Polymerization: The α,β-unsaturated aldehyde system is susceptible to polymerization, especially at elevated temperatures or in the presence of initiators. Acrolein, a related compound, is known to be unstable and polymerizes readily.

-

Fragmentation: At higher temperatures, cleavage of C-C bonds can occur, leading to the formation of smaller volatile fragments.

Experimental Protocols

To experimentally investigate the , a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[3][4] A simultaneous TGA/DSC analysis provides comprehensive information on thermal events such as decomposition, melting, and crystallization.[4]

Methodology:

-

Instrument: A calibrated simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Propenal, 2-chloro-3-hydroxy- into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation. A subsequent run in an oxidative atmosphere (e.g., air) can be performed for comparison.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the end of the experiment.

-

DSC Curve: Identify endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or decomposition events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique to identify the degradation products formed at elevated temperatures.[5][6] The sample is rapidly heated to a specific temperature in the absence of oxygen, and the resulting fragments are separated by GC and identified by MS.

Methodology:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of 2-Propenal, 2-chloro-3-hydroxy- into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Perform single-shot pyrolysis at temperatures determined from the TGA data to correspond to significant decomposition events (e.g., the temperature of maximum mass loss rate). A typical starting point could be 400 °C, 500 °C, and 600 °C.

-

The pyrolysis is carried out in an inert atmosphere (e.g., helium).

-

-

GC-MS Conditions:

-

GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

-

Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Detection: Scan from m/z 35 to 500.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation

Quantitative data obtained from the experimental analyses should be summarized in clear and concise tables.

Table 1: TGA/DSC Data for 2-Propenal, 2-chloro-3-hydroxy-

| Parameter | Value (under N₂) | Value (under Air) |

| Onset of Decomposition (Tonset) | Data to be determined | Data to be determined |

| Temperature of Max. Mass Loss Rate (Tpeak) | Data to be determined | Data to be determined |

| Mass Loss at Tpeak (%) | Data to be determined | Data to be determined |

| Final Residue at 600 °C (%) | Data to be determined | Data to be determined |

| Melting Point (Tm) from DSC | Data to be determined | Data to be determined |

| Decomposition Enthalpy (ΔHd) from DSC | Data to be determined | Data to be determined |

Table 2: Major Degradation Products Identified by Py-GC-MS

| Pyrolysis Temp. | Retention Time (min) | Identified Compound | Probable Formation Pathway |

| e.g., 500 °C | Data to be determined | e.g., Hydrogen Chloride | Dehydrochlorination |

| Data to be determined | e.g., Carbon Monoxide | Decarbonylation | |

| Data to be determined | e.g., Water | Dehydration | |

| Data to be determined | Other small fragments | Fragmentation |

Biological Implications and Signaling Pathways

α,β-unsaturated aldehydes are a class of reactive electrophiles known to exhibit significant biological activity, often associated with cytotoxicity.[7][8][9] These compounds can readily react with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, and amino groups in proteins and DNA.[7] This reactivity can lead to cellular stress and trigger various signaling pathways.

One of the key pathways activated by electrophilic stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles like α,β-unsaturated aldehydes can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes and proteins involved in detoxification.

Visualizations

Experimental Workflow

References

- 1. 2-Propenal, 2-chloro-3-hydroxy- | C3H3ClO2 | CID 7009065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propenal, 2-chloro-3-hydroxy- | 50704-42-2 | Benchchem [benchchem.com]

- 3. fpe.umd.edu [fpe.umd.edu]

- 4. tainstruments.com [tainstruments.com]

- 5. eag.com [eag.com]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Potential Biological Activity of 2-Propenal, 2-chloro-3-hydroxy-: A Technical Whitepaper

Disclaimer: Direct experimental data on the biological activity of 2-Propenal, 2-chloro-3-hydroxy- (CAS 50704-42-2) is not available in the public domain. This technical guide provides a predictive analysis of its potential biological activities based on its chemical structure and the documented activities of structurally related compounds. The information presented is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.

Introduction

2-Propenal, 2-chloro-3-hydroxy-, a small molecule with the formula C₃H₃ClO₂, possesses a unique combination of functional groups that suggests a potential for diverse biological activities.[1] Its structure, featuring an α,β-unsaturated aldehyde, a vinyl chloride, and a hydroxyl group, makes it a reactive electrophile with the potential to interact with various biological nucleophiles, such as amino acid residues in proteins and DNA bases. This reactivity is often associated with both therapeutic effects and toxicity. This whitepaper will explore the potential biological activities of this compound by examining the known properties of structurally analogous molecules and proposing potential mechanisms of action and avenues for future research.

Chemical Reactivity and Potential for Biological Interaction

The chemical structure of 2-Propenal, 2-chloro-3-hydroxy- suggests several potential modes of interaction with biological systems. The α,β-unsaturated aldehyde is a Michael acceptor, susceptible to nucleophilic addition by thiols (e.g., cysteine residues in proteins) and amines. The vinyl chloride moiety can also participate in nucleophilic substitution reactions. The presence of these reactive sites indicates a potential for this compound to act as an covalent modifier of biological macromolecules, a mechanism of action for many therapeutic agents.

Potential Biological Activities Based on Structural Analogs

The biological activities of compounds structurally related to 2-Propenal, 2-chloro-3-hydroxy- provide insights into its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of α,β-unsaturated aldehydes and chlorinated compounds against various cancer cell lines.

| Compound Class | Specific Compound Example | Cell Line | IC₅₀ (µM) | Reference |

| 2'-Hydroxy Chalcones | (E)-1-(2-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one (C1) | HCT116 (Colon) | 37.07 | [2] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (C2) | HCT116 (Colon) | - | [2] | |

| 4-[3-(2-Hydroxy-phenyl)-3-oxo-propenyl]-benzoic acid (C3) | HCT116 (Colon) | - | [2] | |

| Naphthoquinones | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 | [3] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 | [3] | |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | 6.5 | [3] | |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | HS-5 (Bone Marrow) | 25 | [3] | |

| Pyrimidine Derivatives | Compound 39 | HepG-2 (Liver) | 0.3 | [4] |

| Compound 39 | PC-3 (Prostate) | 6.6 | [4] | |

| Compound 39 | HCT-116 (Colon) | 7 | [4] | |

| 1,2,3 Triazole Derivatives | H4 | MCF-7 (Breast) | - | [5] |

Antimicrobial and Antifungal Activity

The presence of a halogenated α,β-unsaturated system is a common feature in compounds with antimicrobial and antifungal properties.

| Compound Class | Specific Compound Example | Organism | MIC (µg/mL) | Reference |

| Chloro-substituted Flavonoids | 6-chloro-8-nitroflavone | E. faecalis | - | [6] |

| 6-chloro-8-nitroflavone | S. aureus | - | [6] | |

| 6-chloro-8-nitroflavone | E. coli | - | [6] | |

| 6-chloro-8-nitroflavone | C. albicans | - | [6] | |

| Chloro-substituted Chalcones | 5′-chloro-2′-hydroxy-3′-nitrochalcone | E. coli | - | [6] |

| 2-chloro-N-phenylacetamide | - | Aspergillus flavus | 16 - 256 | [7][8] |

| Sulfonamides | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62-31.25 (µmol/L) | [9] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 (µmol/L) | [9] |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, several potential mechanisms of action for 2-Propenal, 2-chloro-3-hydroxy- can be hypothesized.

Anticancer Mechanisms

-

Induction of Apoptosis: Many cytotoxic compounds, including chalcones and naphthoquinones, induce programmed cell death.[2][3] This can be mediated through the intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: Structurally related compounds have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[2][3]

-

Inhibition of Key Signaling Pathways: Potential targets could include pathways crucial for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.

Antimicrobial and Antifungal Mechanisms

-

Membrane Disruption: The electrophilic nature of the compound could lead to interactions with and disruption of microbial cell membranes.

-

Enzyme Inhibition: It may inhibit essential microbial enzymes through covalent modification of active site residues. For example, some antifungal amides are known to target ergosterol binding in the fungal plasma membrane.[7][8]

Experimental Protocols for Future Investigation

To validate the potential biological activities of 2-Propenal, 2-chloro-3-hydroxy-, the following experimental protocols, which have been used for structurally related compounds, are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound on cultured cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, PC-3, MCF-7) and a non-cancerous control cell line in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of 2-Propenal, 2-chloro-3-hydroxy- for 48 hours.

-

MTT Addition: Add 50 µL of MTT reagent (2 mg/mL in sterile PBS) to each well and incubate for 3 hours.[2]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Serial Dilution: Perform a serial two-fold dilution of 2-Propenal, 2-chloro-3-hydroxy- in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of 2-Propenal, 2-chloro-3-hydroxy- and the documented biological activities of its structural analogs strongly suggest its potential as a bioactive molecule, particularly in the areas of oncology and infectious diseases. Its inherent reactivity, a double-edged sword, could be harnessed for therapeutic benefit but also necessitates careful toxicological evaluation.

Future research should focus on:

-

Synthesis and Characterization: Ensuring the availability of a pure, well-characterized sample of 2-Propenal, 2-chloro-3-hydroxy-.

-

In Vitro Screening: Performing a broad panel of in vitro assays, including cytotoxicity against a diverse range of cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activity, including its effects on cell cycle, apoptosis, and key signaling pathways.

-

Toxicological Assessment: Evaluating the genotoxicity and general toxicity of the compound in appropriate in vitro and in vivo models.

The findings from these studies will be crucial in determining whether 2-Propenal, 2-chloro-3-hydroxy- or its derivatives hold promise as lead compounds for the development of novel therapeutic agents.

References

- 1. 2-Propenal, 2-chloro-3-hydroxy- | C3H3ClO2 | CID 7009065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 5. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

2-Propenal, 2-chloro-3-hydroxy-: A Technical Review of Its Chemistry, Inferred Biological Activity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Propenal, 2-chloro-3-hydroxy- is limited in publicly available scientific literature. This document provides a comprehensive overview based on its chemical structure and the well-documented activities of structurally related compounds, particularly α,β-unsaturated aldehydes. The information regarding biological effects and experimental protocols is largely inferred and should be experimentally verified for the target compound.

Introduction

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyprop-2-enal, is a small, reactive organic molecule with the chemical formula C₃H₃ClO₂ and a molecular weight of 106.51 g/mol [1]. Its structure, featuring an aldehyde, a halogen, a hydroxyl group, and a carbon-carbon double bond, suggests a high potential for chemical reactivity and biological activity. This technical guide synthesizes the available chemical information for 2-Propenal, 2-chloro-3-hydroxy- and extrapolates its likely biological effects and mechanisms of action based on the extensive research conducted on analogous α,β-unsaturated aldehydes.

Chemical Properties and Synthesis

The multifunctionality of 2-Propenal, 2-chloro-3-hydroxy- makes it an interesting subject for chemical and biological studies. The electrophilic nature of the α,β-unsaturated aldehyde moiety, further influenced by the electron-withdrawing chlorine atom, suggests high reactivity towards nucleophiles[2][3].

Chemical Reactivity

The primary sites of reactivity are the carbonyl carbon, the β-carbon of the double bond, and the carbon bearing the chlorine atom. Key reactions include:

-

Michael Addition: The β-carbon is susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins, glutathione) and amines (e.g., lysine residues)[2][4]. This is a common mechanism of action for α,β-unsaturated aldehydes[5].

-

Nucleophilic Acyl Addition: The aldehyde group can react with nucleophiles.

-

Nucleophilic Substitution: The chlorine atom can be displaced by strong nucleophiles.

Inferred Synthesis

While specific synthetic routes for 2-Propenal, 2-chloro-3-hydroxy- are not well-documented, a plausible approach involves the halogenation of a suitable precursor followed by dehydrohalogenation. A general synthetic strategy for α-halosubstituted α,β-unsaturated aldehydes is outlined below[6][7].

Proposed Synthetic Pathway for 2-Propenal, 2-chloro-3-hydroxy-

Caption: A potential synthetic route to 2-Propenal, 2-chloro-3-hydroxy-.

Inferred Biological Activities and Mechanisms of Action

The biological effects of 2-Propenal, 2-chloro-3-hydroxy- are likely dominated by its electrophilic nature, a characteristic shared with well-studied α,β-unsaturated aldehydes like acrolein[3][8]. These compounds are known to be highly cytotoxic and can modulate various cellular processes through covalent modification of key proteins and DNA[2][8].

Covalent Adduction to Cellular Nucleophiles

The primary mechanism of toxicity and biological activity for α,β-unsaturated aldehydes is their ability to form covalent adducts with cellular nucleophiles, leading to dysfunction of proteins and DNA[3][8].

Table 1: Potential Cellular Targets and Consequences of Adduction

| Cellular Nucleophile | Site of Adduction | Potential Consequence | Reference |

| Glutathione (GSH) | Thiol group | Depletion of cellular antioxidant defenses, increased oxidative stress. | [2] |

| Cysteine Residues in Proteins | Thiol group | Enzyme inhibition, disruption of protein structure and function. | [4] |

| Lysine Residues in Proteins | ε-amino group | Alteration of protein charge and function. | [4] |

| Histidine Residues in Proteins | Imidazole ring | Disruption of catalytic activity. | [3] |

| Deoxyguanosine in DNA | Exocyclic amino group | Formation of DNA adducts, potential for mutagenesis. | [8] |

Modulation of Signaling Pathways

Reactive aldehydes are known to interfere with key cellular signaling pathways, primarily those involved in oxidative stress, inflammation, and cell survival[1][3].

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Electrophiles like α,β-unsaturated aldehydes can react with cysteine residues in Keap1, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant genes[1][5].

Caption: Inferred activation of the Nrf2 pathway by 2-Propenal, 2-chloro-3-hydroxy-.

The NF-κB pathway is a central regulator of inflammation. Reactive aldehydes have been shown to have complex, often inhibitory, effects on this pathway, potentially through direct modification of NF-κB subunits or upstream kinases[3][8].

Caption: Potential modulation of the NF-κB signaling pathway.

Acrolein has been shown to activate MAPK (mitogen-activated protein kinase) signaling pathways such as ERK1/2, JNK, and p38, often through the activation of the epidermal growth factor receptor (EGFR)[1]. This can lead to a variety of cellular responses, including proliferation, inflammation, and apoptosis.

Caption: Inferred activation of the EGFR/MAPK signaling cascade.

Quantitative Data for Representative α,β-Unsaturated Aldehydes

Table 2: Cytotoxicity of Representative α,β-Unsaturated Aldehydes

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Acrolein | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | IC₅₀ (24h) | ~15 µM | [3] |

| Acrolein | A549 (Human Lung Carcinoma) | AlamarBlue Assay | IC₅₀ (24h) | ~30 µM | [8] |

| Crotonaldehyde | HepG2 (Human Liver Carcinoma) | Neutral Red Uptake | IC₅₀ (24h) | ~150 µM | [9] |

| 4-Hydroxynonenal | PC12 (Rat Pheochromocytoma) | LDH Release | LC₅₀ (24h) | ~20 µM | [9] |

Proposed Experimental Protocols

To characterize the biological activity of 2-Propenal, 2-chloro-3-hydroxy-, a series of standard in vitro assays can be employed.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent toxicity of the compound on various cell lines.

-

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2, A549, HUVEC) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-Propenal, 2-chloro-3-hydroxy- in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle controls.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at ~570 nm.

-

LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit. Measure the absorbance at the recommended wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

-

Glutathione Depletion Assay

-

Objective: To assess the compound's ability to react with and deplete intracellular glutathione.

-

Methodology:

-

Cell Treatment: Treat cells with various concentrations of 2-Propenal, 2-chloro-3-hydroxy- for a short duration (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them.

-

GSH Measurement: Measure the concentration of GSH in the cell lysates using a commercially available kit, often based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at ~412 nm.

-

Data Analysis: Normalize the GSH levels to the total protein concentration in each sample and express the results as a percentage of the vehicle control.

-

Western Blot Analysis for Signaling Pathway Activation

-

Objective: To investigate the effect of the compound on the activation state of key signaling proteins (e.g., Nrf2, NF-κB, MAPKs).

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-Nrf2, anti-phospho-p65, anti-phospho-ERK).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Experimental Workflow for In Vitro Analysis

Caption: A generalized workflow for the in vitro evaluation of 2-Propenal, 2-chloro-3-hydroxy-.

Conclusion

2-Propenal, 2-chloro-3-hydroxy- is a reactive molecule with the potential for significant biological activity. Based on the extensive literature on related α,β-unsaturated aldehydes, it is predicted to be cytotoxic and to modulate cellular pathways related to oxidative stress and inflammation through covalent modification of cellular nucleophiles. The experimental protocols outlined in this guide provide a framework for the systematic investigation of its biological effects. Further research is warranted to elucidate the specific activities of this compound and to explore its potential in drug development or as a research tool.

References

- 1. The Tobacco Smoke Component, Acrolein, as a Major Culprit in Lung Diseases and Respiratory Cancers: Molecular Mechanisms of Acrolein Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

commercial availability and suppliers of 2-Propenal, 2-chloro-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Propenal, 2-chloro-3-hydroxy-. It is important to note that while this compound is commercially available for research purposes, detailed experimental studies, including specific reaction protocols and biological activities, are not extensively documented in publicly available scientific literature. Therefore, some sections of this guide are based on established chemical principles and predicted data, and should be considered as a starting point for further investigation.

Introduction

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyacrolein, is a functionalized α,β-unsaturated aldehyde. Its structure, featuring a reactive aldehyde group, a vinyl chloride, and a primary alcohol, makes it a potentially versatile building block in organic synthesis. The presence of multiple reactive sites suggests its utility in the synthesis of a variety of more complex molecules, including heterocycles and other biologically relevant scaffolds. This guide summarizes its commercial availability, chemical properties, and provides theoretical insights into its reactivity and analysis.

Commercial Availability and Suppliers

2-Propenal, 2-chloro-3-hydroxy- is available from several chemical suppliers, primarily for research and development purposes. It is crucial to contact suppliers directly to inquire about current stock, purity, and lead times, as some may offer it on a custom synthesis basis.

Table 1: Commercial Suppliers of 2-Propenal, 2-chloro-3-hydroxy-

| Supplier | Website | CAS Number | Notes |

| Benchchem | [URL benchchem com] | 50704-42-2 | Offers the compound for research applications.[1] |

| Zhejiang Jiuzhou Chem Co.,Ltd | [URL guidechem com] | 50704-42-2 | Lists the product, may be a manufacturing source. |

| Simson Pharma Limited | [URL simsonpharma com] | 50704-42-2 | Provides the compound, often with a Certificate of Analysis. |

| LGC Standards | [URL lgcstandards com] | 50704-42-2 | May require custom synthesis.[2][3] |

| Pharmaffiliates | [URL pharmaffiliates com] | 50704-42-2 | Provides the compound with specified molecular formula and weight. |

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Propenal, 2-chloro-3-hydroxy- is provided below. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.

Table 2: Physicochemical Properties of 2-Propenal, 2-chloro-3-hydroxy-

| Property | Value | Source |

| Molecular Formula | C₃H₃ClO₂ | PubChem[4] |

| Molecular Weight | 106.51 g/mol | PubChem[4] |

| CAS Number | 50704-42-2 | PubChem[4] |

| IUPAC Name | 2-chloro-3-hydroxyprop-2-enal | PubChem[4] |

| Appearance | White powder (typical) | Zhejiang Jiuzhou Chem Co.,Ltd |

| Purity | Typically ≥95% | Benchchem[1] |

| Canonical SMILES | C(C(C=O)Cl)O | PubChem[4] |

| InChI | InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H | PubChem[4] |

| InChIKey | SYXFXUMRQSTIKC-UHFFFAOYSA-N | PubChem[4] |

Synthesis and Reactivity

While specific, documented synthetic pathways directly to 2-Propenal, 2-chloro-3-hydroxy- are not prominently featured in scientific literature, its synthesis would likely involve the manipulation of more complex or reactive starting materials.

Potential Synthetic Workflow

A plausible, though not experimentally verified, synthetic approach could involve the controlled oxidation and chlorination of a suitable C3 precursor. The following diagram illustrates a hypothetical synthetic workflow.

Caption: Hypothetical synthetic workflow for 2-Propenal, 2-chloro-3-hydroxy-.

Chemical Reactivity

The reactivity of 2-Propenal, 2-chloro-3-hydroxy- is dictated by its three functional groups: the aldehyde, the chloroalkene, and the hydroxyl group.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Chloroalkene: The chlorine atom on the double bond is generally less reactive towards nucleophilic substitution than in a saturated alkyl halide. However, under certain conditions, it may undergo substitution or elimination reactions.

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be converted to esters or ethers.

The interplay of these functional groups allows for a rich and diverse range of chemical transformations.

Experimental Protocols (General Methodologies)

Due to the lack of specific published experimental procedures for this compound, the following are general protocols for reactions involving its key functional groups. These are not validated for 2-Propenal, 2-chloro-3-hydroxy- and would require significant optimization.

General Procedure for Acetal Protection of the Aldehyde

-

Dissolve the aldehyde in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Add a diol (e.g., ethylene glycol, 1.1-1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

General Procedure for Oxidation of the Aldehyde to a Carboxylic Acid

-

Dissolve the aldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Add an oxidizing agent (e.g., Jones reagent, Pinnick oxidation conditions with sodium chlorite and a scavenger).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, quench any excess oxidant.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.